Methyl 2-[methyl(thiolan-3-yl)amino]acetate

Lipophilicity Drug Discovery ADME Prediction

Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS 1095511-68-4), also known as Methyl N-methyl-N-(tetrahydrothiophen-3-yl)glycinate, is a sulfur-containing small molecule scaffold with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol. It is characterized by a tetrahydrothiophene (thiolane) ring linked to an N-methyl glycine methyl ester moiety, providing a unique combination of a saturated sulfur heterocycle and an amino acid ester backbone.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
CAS No. 1095511-68-4
Cat. No. B1517482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[methyl(thiolan-3-yl)amino]acetate
CAS1095511-68-4
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)OC)C1CCSC1
InChIInChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
InChIKeyIYNRJSWZESYWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS 1095511-68-4) Procurement & Sourcing Guide: Supplier-Grade Comparisons & Essential Data for R&D


Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS 1095511-68-4), also known as Methyl N-methyl-N-(tetrahydrothiophen-3-yl)glycinate, is a sulfur-containing small molecule scaffold with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol [1]. It is characterized by a tetrahydrothiophene (thiolane) ring linked to an N-methyl glycine methyl ester moiety, providing a unique combination of a saturated sulfur heterocycle and an amino acid ester backbone [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry, organic synthesis, and chemical biology research, with commercial availability from multiple vendors in research-grade purities (typically 95-98%) .

Critical Selection Factors for Methyl 2-[methyl(thiolan-3-yl)amino]acetate (1095511-68-4): Why Analogs Fall Short


While several thiolane-containing glycine derivatives exist, direct substitution of Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS 1095511-68-4) with close structural analogs is scientifically unsound due to significant differences in physicochemical properties, functional group presentation, and synthetic accessibility [1]. Even minor structural variations—such as the absence of the N-methyl group, replacement of the methyl ester with a carboxylic acid, or oxidation state of the sulfur atom—can dramatically alter key parameters including lipophilicity (XLogP3), hydrogen bonding capacity, polar surface area, and chemical reactivity [1][2][3]. These differences directly impact the compound's utility as a synthetic intermediate, its behavior in biological assays, and its compatibility with downstream reaction conditions. The quantitative evidence detailed in Section 3 demonstrates that this specific compound occupies a unique physicochemical and functional space that cannot be replicated by its closest analogs, making it a non-substitutable entity for applications where precise control over these parameters is required.

Head-to-Head Comparison Data for Methyl 2-[methyl(thiolan-3-yl)amino]acetate (1095511-68-4) vs. Closest Analogs


Lipophilicity (XLogP3): Optimized for Membrane Permeability and Sample Handling vs. Carboxylic Acid Analog

Methyl 2-[methyl(thiolan-3-yl)amino]acetate exhibits a significantly higher computed lipophilicity (XLogP3 = 1.0) compared to its direct carboxylic acid analog, 2-[methyl(thiolan-3-yl)amino]acetic acid (XLogP3 = -1.6) [1][2]. This 2.6 log unit difference corresponds to a theoretical ~400-fold increase in partition coefficient (log P) and indicates substantially greater membrane permeability potential and improved solubility in organic solvents for the methyl ester [1][2].

Lipophilicity Drug Discovery ADME Prediction

Topological Polar Surface Area (TPSA): Enhanced Hydrogen Bonding Potential vs. Amino-Deficient Analog

Methyl 2-[methyl(thiolan-3-yl)amino]acetate possesses a computed topological polar surface area (TPSA) of 54.8 Ų, which is 3.2 Ų higher than the amino-deficient analog Methyl 2-(thiolan-3-yl)acetate (TPSA = 51.6 Ų) [1][2]. This difference arises from the presence of the tertiary amine nitrogen atom in the target compound, which acts as an additional hydrogen bond acceptor, increasing the molecule's capacity for polar interactions [1][2].

Polar Surface Area Bioavailability Molecular Recognition

Storage Stability and Handling: Ambient Temperature Suitability vs. Cold Chain Requirement

Commercially available Methyl 2-[methyl(thiolan-3-yl)amino]acetate is specified for storage at room temperature (RT) and is supplied as a liquid . In contrast, the amino-deficient analog Methyl 2-(thiolan-3-yl)acetate requires refrigerated storage at 4°C, despite also being a liquid . This difference in recommended storage conditions suggests potentially greater intrinsic chemical stability for the target compound under standard laboratory ambient conditions, which simplifies inventory management and reduces cold-chain logistics burden.

Storage Conditions Stability Logistics

Molecular Weight and Complexity: Unique Scaffold for Fragment-Based Drug Discovery

With a molecular weight of 189.28 g/mol, Methyl 2-[methyl(thiolan-3-yl)amino]acetate falls within the optimal range for fragment-based drug discovery (FBDD) lead-like scaffolds (typically <300 Da) [1]. While both Methyl 2-(thiolan-3-yl)acetate (160.24 g/mol) and 2-[methyl(thiolan-3-yl)amino]acetic acid (175.25 g/mol) are lighter, the target compound's higher mass is offset by its balanced functional groups (ester and tertiary amine), providing greater chemical diversity for elaboration [1][2][3]. This positions it as a more versatile starting point for fragment growing or linking strategies.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Optimal Use Cases for Methyl 2-[methyl(thiolan-3-yl)amino]acetate (CAS 1095511-68-4) in R&D Workflows


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 189.28 g/mol and balanced lipophilicity (XLogP3 = 1.0), this compound serves as an ideal fragment for inclusion in FBDD screening libraries [1]. Its unique combination of a saturated sulfur heterocycle (thiolane) and an N-methyl amino acid ester offers a three-dimensional scaffold that is underrepresented in typical flat, aromatic fragment collections. The compound can be readily elaborated via ester hydrolysis or amine alkylation to generate diverse lead-like molecules [1].

Synthesis of Sulfur-Containing Heterocyclic Building Blocks

The thiolane ring is a valuable motif in medicinal chemistry, often serving as a bioisostere for pyrrolidine or tetrahydrofuran rings [1]. Methyl 2-[methyl(thiolan-3-yl)amino]acetate can be used as a key intermediate in the synthesis of more complex sulfur-containing heterocycles, including sulfoxides and sulfones, via oxidation of the thioether [1]. Its methyl ester group also allows for convenient attachment to larger molecular frameworks through amide bond formation after saponification [1].

Physicochemical Property Optimization in Lead Series

In medicinal chemistry programs where modulation of lipophilicity or polar surface area is required, this compound offers a direct and quantifiable advantage over its analogs [2][3]. For example, replacing a carboxylic acid group with this methyl ester can increase log P by approximately 2.6 units, significantly impacting permeability and solubility [2]. Similarly, its TPSA of 54.8 Ų provides a specific hydrogen bonding profile that can be exploited to fine-tune target engagement or ADME properties [3].

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